molecular formula C7H12BrN3O B13552621 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol

4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol

Cat. No.: B13552621
M. Wt: 234.09 g/mol
InChI Key: TYCXRQSWAFIUCE-UHFFFAOYSA-N
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Description

4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino and bromo groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the pyrazole ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine source.

    Attachment of the Butanol Side Chain: The final step involves the alkylation of the pyrazole ring with a butanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and selectivity towards biological targets. The hydroxyl group can also contribute to the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-bromo-1H-pyrazole: Lacks the butanol side chain, making it less versatile for further modifications.

    4-(3-Amino-1H-pyrazol-1-yl)butan-1-ol: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    4-(3-Hydroxy-4-bromo-1H-pyrazol-1-yl)butan-1-ol: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

Uniqueness

4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is unique due to the combination of amino, bromo, and butanol functionalities on the pyrazole ring

Properties

Molecular Formula

C7H12BrN3O

Molecular Weight

234.09 g/mol

IUPAC Name

4-(3-amino-4-bromopyrazol-1-yl)butan-1-ol

InChI

InChI=1S/C7H12BrN3O/c8-6-5-11(10-7(6)9)3-1-2-4-12/h5,12H,1-4H2,(H2,9,10)

InChI Key

TYCXRQSWAFIUCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCCO)N)Br

Origin of Product

United States

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